molecular formula C7H7N5OS B13195696 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13195696
M. Wt: 209.23 g/mol
InChI Key: TVBFNGTXSRUQHP-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines.

    Coupling of Oxazole and Triazine Rings: The final step involves coupling the oxazole and triazine rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Common reducing agents include hydrogen gas and palladium on carbon.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol: Unique due to the presence of both oxazole and triazine rings.

    4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine: Lacks the thiol group.

    4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-thiazine-2-thiol: Contains a thiazine ring instead of a triazine ring.

Uniqueness

This compound is unique due to its combination of oxazole and triazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

2-amino-6-(5-methyl-1,2-oxazol-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H7N5OS/c1-3-2-4(12-13-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14)

InChI Key

TVBFNGTXSRUQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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